2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, commonly known as norepinephrine sulfonic acid, is an organic compound with the molecular formula . This compound features a sulfonic acid group attached to an amino alcohol structure, specifically a phenolic moiety that contributes to its biological activity. The presence of two hydroxyl groups on the aromatic ring enhances its reactivity and potential interactions in biological systems .
NORS acts as a research tool to study the mechanisms of norepinephrine. Due to the structural similarity, NORS might interact with the same receptors as norepinephrine in the nervous system. However, the presence of the sulfonic acid group likely alters its binding affinity and functionality compared to norepinephrine [].
Information regarding the specific safety hazards of NORS is limited. As a derivative of norepinephrine, NORS might exhibit similar properties, including:
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid, also known as norepinephrine sulfonic acid, is a molecule with the chemical formula C₈H₁₁NO₅S and a molecular weight of 233.24 g/mol [, ]. It is a sulfonated derivative of norepinephrine, a neurotransmitter involved in the fight-or-flight response [].
Due to its structural similarity to norepinephrine, 2-amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid has been investigated for its potential applications in scientific research, particularly in the field of neuroscience.
Researchers have explored the use of norepinephrine sulfonic acid as a tool to study the actions of norepinephrine in the brain. Because norepinephrine sulfonic acid is resistant to enzymatic degradation, it may offer a longer-lasting effect compared to norepinephrine itself. This could be helpful in studies examining the long-term effects of norepinephrine signaling on neuronal activity and behavior.
The molecule's similarity to norepinephrine also suggests its potential use in developing drugs that target the adrenergic system. Norepinephrine plays a role in various physiological processes, and drugs that modulate its activity could be beneficial for treating conditions like depression, attention deficit hyperactivity disorder (ADHD), and heart failure []. However, further research is needed to determine the effectiveness and safety of norepinephrine sulfonic acid or its derivatives for these purposes.
The chemical behavior of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid is influenced by its functional groups. Key reactions include:
These reactions are significant in both synthetic chemistry and biological pathways .
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid exhibits various biological activities:
The synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid can be achieved through several methods:
This compound has several applications across different fields:
Research into the interactions of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid includes:
Several compounds share structural similarities with 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Norepinephrine | C₈H₁₁NO₃ | Natural neurotransmitter |
3,4-Dihydroxyphenylalanine | C₉H₁₃NO₄ | Lacks sulfonic acid group |
Dopamine | C₈H₁₃NO₂ | Involved in reward pathways; lacks sulfonation |
L-Tyrosine | C₉H₁₁NO₃ | Precursor to catecholamines |
The uniqueness of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid lies in its sulfonic acid group, which enhances solubility and reactivity compared to other catecholamines and their derivatives. This feature may contribute to its distinct biological activities and applications in pharmaceuticals .